molecular formula C25H25BrN4 B11221097 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11221097
M. Wt: 461.4 g/mol
InChI Key: BPZAMYINPAWOPS-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromophenyl group: This step might involve a bromination reaction using reagents like N-bromosuccinimide (NBS).

    Attachment of the dimethylpiperidinyl group: This could be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromophenyl group in 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine might confer unique properties, such as increased reactivity or specific biological activity, compared to its analogs.

Properties

Molecular Formula

C25H25BrN4

Molecular Weight

461.4 g/mol

IUPAC Name

7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C25H25BrN4/c1-17-12-18(2)14-29(13-17)24-23-22(19-6-4-3-5-7-19)15-30(25(23)28-16-27-24)21-10-8-20(26)9-11-21/h3-11,15-18H,12-14H2,1-2H3

InChI Key

BPZAMYINPAWOPS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5)C

Origin of Product

United States

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